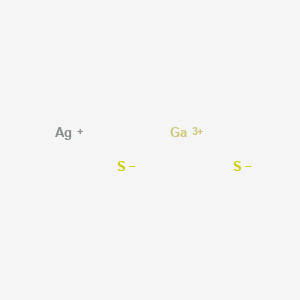
Gallium silver disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium silver disulphide, with the molecular formula AgGaS₂, is a compound that combines the elements gallium, silver, and sulfur It is known for its unique optical and electrical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium silver disulphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct combination of gallium, silver, and sulfur at high temperatures. The reaction typically occurs in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity starting materials to ensure the quality of the final product. The process involves the precise control of temperature and pressure to achieve the desired crystalline structure. Chemical vapor deposition is also employed for large-scale production, where gaseous precursors are reacted to form thin films of this compound on suitable substrates.
Chemical Reactions Analysis
Types of Reactions: Gallium silver disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions can occur with halogens or other chalcogenides, where sulfur atoms in the compound are replaced by other elements. These reactions are usually facilitated by the presence of catalysts and occur at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide and silver sulfate, while reduction can yield elemental gallium and silver.
Scientific Research Applications
Gallium silver disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, this compound nanoparticles are explored for their potential use in drug delivery systems. The compound’s biocompatibility and ability to interact with biological molecules make it a promising candidate for targeted drug delivery.
Medicine: In medicine, this compound is investigated for its antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of photovoltaic cells and optoelectronic devices. Its semiconducting properties enable the efficient conversion of light into electricity, making it a valuable material for solar energy applications.
Mechanism of Action
The mechanism by which gallium silver disulphide exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s semiconducting nature allows it to participate in electron transfer processes, which are crucial for its catalytic and antimicrobial activities.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and cellular membranes. In antimicrobial applications, the compound disrupts bacterial cell walls and interferes with essential metabolic pathways, leading to cell death. In catalytic processes, this compound facilitates electron transfer reactions, enhancing the efficiency of chemical transformations.
Comparison with Similar Compounds
Gallium silver disulphide can be compared with other similar compounds, such as gallium sulfide (Ga₂S₃) and silver sulfide (Ag₂S).
Gallium Sulfide (Ga₂S₃): Gallium sulfide is another chalcogenide compound with semiconducting properties. it lacks the unique combination of silver and gallium found in this compound, which imparts distinct optical and electrical characteristics.
Silver Sulfide (Ag₂S): Silver sulfide is known for its conductivity and is used in various electronic applications. While it shares some properties with this compound, the presence of gallium in the latter enhances its semiconducting behavior and makes it more suitable for optoelectronic applications.
Uniqueness of this compound: The combination of gallium and silver in this compound results in a compound with unique properties that are not observed in its individual components. This makes it a valuable material for a wide range of applications, from catalysis to photovoltaics.
Properties
CAS No. |
12249-54-6 |
|---|---|
Molecular Formula |
AgGaS |
Molecular Weight |
209.66 g/mol |
IUPAC Name |
gallium;silver;disulfide |
InChI |
InChI=1S/Ag.Ga.S |
InChI Key |
KIASIFZNYBFQQK-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ga+3].[Ag+] |
Canonical SMILES |
S=[Ag].[Ga] |
Key on ui other cas no. |
12249-54-6 |
Synonyms |
gallium silver disulphide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















